1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone
Overview
Description
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone is an organic compound with the molecular formula C13H16F3N3O This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Scientific Research Applications
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone typically involves multiple steps. One common method starts with the reaction of 4-amino-3-(trifluoromethyl)benzaldehyde with piperazine under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the ethanone group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]propanone: Similar structure with a propanone group instead of ethanone.
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]butanone: Contains a butanone group, offering different chemical properties.
Uniqueness
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)10-2-3-12(17)11(8-10)13(14,15)16/h2-3,8H,4-7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVBIFLATKLMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588581 | |
Record name | 1-{4-[4-Amino-3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954270-68-9 | |
Record name | 1-{4-[4-Amino-3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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